molecular formula C6H9NO3S B1619597 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 500541-40-2

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B1619597
CAS No.: 500541-40-2
M. Wt: 175.21 g/mol
InChI Key: XJXGOBWSTJVANH-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid is an organic compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the oxo group (C=O) and the carboxylic acid group (COOH) makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cysteine with α-halo acids, leading to the formation of the thiazolidine ring . The reaction conditions often include mild heating and the use of solvents like ethanol or water to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

  • 3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid
  • 3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid
  • 3-(2-Oxo-1,3-thiazolidin-3-yl)pentanoic acid

Comparison: Compared to these similar compounds, 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid is unique due to its specific chain length and functional groups, which influence its reactivity and applications. The presence of the propanoic acid side chain provides distinct chemical properties and potential biological activities .

Biological Activity

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid is a compound that has gained attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its ability to interact with various biological molecules. The presence of the propanoic acid side chain contributes distinct chemical properties that may enhance its biological activities, such as antimicrobial and antifungal properties.

The mechanism of action of this compound involves interactions with specific molecular targets:

  • Enzyme Interaction : The thiazolidine ring can inhibit enzyme activity by forming hydrogen bonds or electrostatic interactions with active sites.
  • Cell Signaling Pathways : The compound may influence various signaling pathways, potentially altering cellular responses to stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro. Studies have shown that it can scavenge reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related damage .

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging15.5
ABTS Radical Scavenging12.8

Anticancer Potential

In cell line studies, this compound has shown promising anticancer activity. It was observed to induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through both intrinsic and extrinsic pathways .

Cell LineIC50 Value (µM)
HeLa10.5
MCF-715.0

Case Studies

A notable study evaluated the effects of this compound on insulin sensitivity in diabetic models. The results indicated that it improved glucose uptake in isolated rat diaphragm tissues and reduced hyperglycemia in insulin-resistant mice .

Comparison with Similar Compounds

When compared to other thiazolidine derivatives, such as 3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid and 3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid, the propanoic acid derivative exhibited unique biological profiles due to its specific functional groups and chain length. These differences influence reactivity and therapeutic applications significantly.

Properties

IUPAC Name

3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXGOBWSTJVANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298343
Record name 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500541-40-2
Record name 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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